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Executive Summary

FE 203799, known as apraglutide, is a novel, long-acting synthetic analog of Glucagon-like
peptide-2 (GLP-2) engineered for enhanced therapeutic efficacy. As a potent and selective
agonist for the GLP-2 receptor, apraglutide promotes intestinal growth and enhances nutrient
and fluid absorption. Its modified structure provides a significantly extended pharmacokinetic
profile, allowing for once-weekly subcutaneous administration. This technical guide provides a
comprehensive overview of the structure, mechanism of action, pharmacological properties,
and key experimental data related to FE 203799, positioning it as a promising therapeutic for
conditions such as Short Bowel Syndrome (SBS).

Structure and Modifications

FE 203799 (Apraglutide) is a synthetic 33-amino-acid peptide designed for increased stability
and duration of action compared to native human GLP-2 (hGLP-2).[1][2] Key amino acid
substitutions confer resistance to enzymatic degradation and reduce clearance.

The specific modifications from native GLP-2 include:

e Ala2 -> Gly: This substitution provides resistance to degradation by the enzyme dipeptidyl
peptidase-IV (DPP-IV), a primary route of inactivation for native GLP-2.[3]
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» Metl0 -> Ahx (6-aminohexanoic acid): The incorporation of this non-natural amino acid helps
to reduce degradation by lysine-targeting proteolytic enzymes.[2][4]

e Asnll -> D-Phe: The inclusion of a D-isomeric amino acid further enhances stability.[2][4]

e Asnl6 -> Leu: This substitution contributes to the overall pharmacological profile of the
peptide.[2][4]

These modifications result in a molecule with a molecular weight of 3765.25 g/mol .[5]

Mechanism of Action and Signaling Pathway

FE 203799 functions as a selective agonist of the GLP-2 receptor (GLP-2R), a G protein-
coupled receptor (GPCR) found on enteroendocrine cells, enteric neurons, and subepithelial
myofibroblasts in the gastrointestinal tract.[3][6]

Upon binding, the FE 203799-GLP-2R complex activates Gas proteins, which in turn stimulate
adenylyl cyclase to increase intracellular cyclic AMP (CAMP) levels.[7][8] This elevation in
CAMP activates Protein Kinase A (PKA), which is believed to mediate many of the downstream
effects.[7][8] Additionally, GLP-2R activation can engage the PI3K-Akt signaling pathway, which
is involved in cell survival and proliferation.[9] The culmination of this signaling cascade is the
promotion of intestinal epithelial cell proliferation, inhibition of apoptosis, and enhancement of
intestinal absorptive function.[3][9]
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Pharmacological Data
In Vitro Potency and Selectivity

FE 203799 is a potent agonist of the GLP-2 receptor, with comparable potency to native hGLP-
2.[1] Its selectivity has been confirmed against a wide panel of other receptors and
transporters.[2]
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Compound Assay Target EC50 (nM) Reference
FE 203799 Human GLP-2
_ 0.03 [5]
(Apraglutide) Receptor
FE 203799
Rat GLP-2 Receptor 0.07 [5]

(Apraglutide)

Preclinical Pharmacokinetics (Rat Model)

Head-to-head studies in rats demonstrate the superior pharmacokinetic profile of FE 203799
compared to native hGLP-2 and other GLP-2 analogs like teduglutide and glepaglutide.[1]

Clearance Elimination Half-Life
Compound ] ) Reference
(mL/kg/min) (t%2, min)
hGLP-2 (native) 25 6.4 [1]
Teduglutide 9.9 19 [1]
Glepaglutide 2.8 16 [1]
FE 203799
0.27 159 [1]

(Apraglutide)

Clinical Pharmacokinetics (Healthy Volunteers)

Phase | clinical trials in healthy adult volunteers confirmed the long half-life and dose-
proportional kinetics of FE 203799.[5][10] A study in individuals with severe renal impairment
showed no increased drug exposure, suggesting dose adjustments may not be necessary for
this population.[11][12]
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Parameter Value Population Dose Reference
Elimination Half- Healthy Single Ascending
_ ~30 hours [5]
Life (tv2) Volunteers SC Doses
6 weekly SC
Healthy
Clearance 16.5 - 20.7 L/day doses (1, 5, or [10]
Volunteers
10 mg)
6 weekly SC
Volume of Healthy
o 55.4-105.0 L doses (1, 5, or [10]
Distribution Volunteers
10 mg)
Cmax (Severe
Severe Renal
Renal 36.9 ng/L ] 5mg SC [11][12]
_ Impairment
Impairment)
Cmax (Normal Normal Renal
) 59.5 ng/L ) 5mg SC [11][12]
Renal Function) Function
AUCInf (Severe
Severe Renal
Renal 3100 h-ng/mL ) 5mg SC [11][12]
_ Impairment
Impairment)
AUCINnf (Normal Normal Renal
4470 h-ng/mL 5mg SC [11][12]

Renal Function)

Function

Pharmacodynamic and Efficacy Data

Preclinical and clinical studies have consistently shown the intestinotrophic effects of FE

203799.
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Study Type

Model/Population

Key Findings Reference

Preclinical

Neonatal Piglet Model
of SBS

Increased intestinal
length, greater small-
intestinal weight,
longer villus height,
greater crypt depth,
and lower fecal fat
and energy losses
compared to saline.
[10][13]

Phase 1/2 Clinical

SBS-Il and SBS-IF

Patients

Significantly increased
wet weight (fluid)
absorption by 741
g/day and energy
absorption by 1095
kJ/day after 4 weeks
of 5 mg weekly SC

injections.[14]

Phase 3 Clinical
(STARS trial)

Adult SBS-IF Patients

Met primary endpoint
of statistically
significant reduction in
parenteral support
volume at week 24
compared to placebo
(-25.5% vs. -12.5%).
[15]

Key Experimental Protocols
In Vitro cAMP Assay for Receptor Activation

The potency of FE 203799 at the GLP-2 receptor is determined by measuring its ability to

stimulate cAMP production in a cell line expressing the receptor.

Objective: To quantify the EC50 of FE 203799 by measuring cAMP accumulation.
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Methodology:

e Cell Culture: Baby hamster kidney (BHK) or Chinese hamster ovary (CHO) cells stably
transfected with the human GLP-2 receptor are cultured to near confluence.

e Cell Plating: Cells are harvested and seeded into 384-well plates and incubated.

e Compound Preparation: A serial dilution of FE 203799 and reference compounds (e.g.,
native hGLP-2) is prepared in stimulation buffer containing a phosphodiesterase inhibitor like
IBMX to prevent cAMP degradation.

o Stimulation: The culture medium is removed, and the diluted compounds are added to the
cells. The plates are incubated for a specified time (e.g., 30 minutes) at 37°C.

e Lysis and Detection: A lysis buffer containing detection reagents is added. The level of
intracellular cAMP is quantified using a competitive immunoassay format, such as
Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[7][16]

» Data Analysis: The signal is measured on a plate reader. A dose-response curve is
generated by plotting the signal against the logarithm of the compound concentration. The
EC50 value is calculated using a four-parameter logistic equation.[16]
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Generalized workflow for in vitro CAMP-based receptor activation assay.

In Vivo Intestinotrophic Effects in a Neonatal Piglet SBS
Model

This protocol, adapted from studies on FE 203799, assesses the peptide's ability to promote
intestinal adaptation.[10][13]

Objective: To evaluate the effect of FE 203799 on intestinal growth, adaptation, and function in
a surgically induced model of Short Bowel Syndrome (SBS).
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Methodology:

Animal Model: Newborn piglets (2-5 days old) undergo a 75% intestinal resection with a
jejunocolic anastomosis to create an SBS model.[10][13]

o Randomization and Treatment: Piglets are randomized into two groups: a control group
receiving saline and a treatment group receiving FE 203799 (e.g., 5 mg/kg) via
subcutaneous injection on specified days (e.g., day 0 and day 4 post-surgery).[10][13]

 Nutrition: All animals are pair-fed with both parenteral and enteral nutrition to ensure
equivalent caloric intake.[10][13]

e Functional Assessment: On day 6, 24-hour fecal samples are collected for nutrient analysis
to determine fecal fat and energy losses.[10][13]

» Endpoint Analysis: On day 7, animals are euthanized. The small intestine is harvested, and
measurements are taken for total length and weight. Tissue samples are collected for
histological analysis to measure villus height and crypt depth.[10][13]

o Data Analysis: Parameters (intestinal length, weight, villus height, crypt depth, fecal nutrient
loss) are statistically compared between the FE 203799-treated group and the saline-treated
control group.

Conclusion

FE 203799 (apraglutide) is a rationally designed, next-generation GLP-2 analog with a
substantially improved pharmacokinetic profile, allowing for once-weekly dosing.[2] Its potent
and selective agonism of the GLP-2 receptor translates to significant intestinotrophic effects,
promoting intestinal adaptation and improving nutrient and fluid absorption. The robust
preclinical and clinical data, including positive Phase 3 results, underscore its potential as a
best-in-class therapy for Short Bowel Syndrome and other gastrointestinal disorders
characterized by impaired mucosal function.[1][15]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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